6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
The compound 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a derivative of dihydropyridine with a fluorophenyl group at the 6th position. Dihydropyridines are a class of compounds known for their diverse biological activities, including cytotoxicity against various cancer cell lines. The presence of a fluorine atom on the phenyl ring can significantly affect the biological activity of these compounds due to the electronegative nature of fluorine, which can influence the electronic distribution within the molecule.
Synthesis Analysis
The synthesis of dihydropyridine derivatives typically involves the reaction of various aldehydes with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate. The synthesis of related compounds has been reported, where different substituted phenyl groups have been introduced to the dihydropyridine core, resulting in a variety of derivatives with potential cytotoxic activities . The specific synthesis route for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring with nitrogen and oxygen atoms at the 1st and 2nd positions, respectively. The presence of a fluorophenyl group would likely influence the overall geometry and electronic properties of the molecule. For instance, a related compound with a 4-fluorophenyl group has been shown to crystallize in the monoclinic space group, with the pyran and cyclohexene rings adopting specific conformations . The dihedral angles between the rings and the planarity of certain atoms within the molecule are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including interactions with active-hydrogen containing compounds to form new heterocyclic compounds with potential biological activities . The fluorine atom on the phenyl ring can act as an activating group, influencing the reactivity of the compound in chemical reactions. The specific reactions that 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can participate in are not described in the provided papers, but it is reasonable to assume that it would share similar reactivity patterns with other dihydropyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the dihydropyridine core. The introduction of a fluorophenyl group is likely to affect these properties, potentially enhancing the compound's lipophilicity and thus its ability to cross cell membranes. The crystal structure and intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the solid-state properties of these compounds . The exact physical and chemical properties of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile would need to be determined experimentally.
Scientific Research Applications
1. Antiproliferative Activity in Cancer Research
- Application Summary : This compound has been synthesized and tested for in vitro antiproliferative activities against a panel of 55 cell lines of nine different cancer types at the NCI . The activities were compared with that of Sorafenib, a reference standard drug .
- Methods of Application : The compound was synthesized and then tested for its antitumor effect against various cancer cell lines .
- Results : Compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines . For instance, the IC50 value of one of the compounds against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .
2. Structural Analysis
- Application Summary : The structure of the compound, also known as [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB), was confirmed by the SC-XRD technique .
- Methods of Application : The compound was synthesized and its structure was confirmed by the SC-XRD technique . Hirshfeld surface inspection was carried out to explore the non-covalent interactions that are responsible for crystal packing .
- Results : Two crystallographically different molecules were found to be present in the asymmetric unit . DFT calculations demonstrated the high stability of the BFAOB crystal compound .
3. Antibacterial Activity
- Application Summary : The compound has been used to synthesize Schiff base metal (II) complexes, which were tested for their antibacterial activity .
- Methods of Application : The compound was used to synthesize Schiff base ligand, which was then used to form metal (II) complexes. These complexes were tested for their antibacterial activity against Gram-negative and Gram-positive bacteria .
- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
4. Anticoccidial Activity
- Application Summary : Derivatives of the compound have been prepared and screened as anticoccidial agents .
- Methods of Application : The compound was used to synthesize 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole, which was then tested for its anticoccidial activity .
- Results : The synthesized compound showed significant anticoccidial activity .
5. Broad-Spectrum Antiproliferative Activity
- Application Summary : A series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were synthesized and tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .
- Methods of Application : The compounds were synthesized and their activities were compared with that of Sorafenib as a reference standard drug .
- Results : Compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines . For instance, the IC50 value of one of the compounds against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .
6. Nonlinear Optical Material
- Application Summary : A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and its structure was confirmed by various techniques . It was found to be a promising nonlinear optical material .
- Methods of Application : The compound was synthesized and its structure was confirmed by various techniques including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction and Hirshfeld surface analysis .
- Results : The χ(3)-value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGVVJYSZCUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377546 | |
Record name | 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
31755-80-3 | |
Record name | 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31755-80-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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